1-BENZYL-3-(2-METHYLPROP-2-EN-1-YL)THIOUREA
Overview
Description
1-BENZYL-3-(2-METHYLPROP-2-EN-1-YL)THIOUREA is an organic compound with the molecular formula C12H16N2S. It is a thiourea derivative, characterized by the presence of a benzyl group and a 2-methylprop-2-en-1-yl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-3-(2-METHYLPROP-2-EN-1-YL)THIOUREA typically involves the reaction of benzyl isothiocyanate with 2-methylprop-2-en-1-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-3-(2-METHYLPROP-2-EN-1-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl and 2-methylprop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives .
Scientific Research Applications
1-BENZYL-3-(2-METHYLPROP-2-EN-1-YL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-3-(2-METHYLPROP-2-EN-1-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzyl and 2-methylprop-2-en-1-yl groups can interact with hydrophobic pockets in proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-(naphthalen-1-yl)thiourea
- 1-Benzyl-3-(phenyl)thiourea
- 1-Benzyl-3-(2-methylpropyl)thiourea
Uniqueness
1-BENZYL-3-(2-METHYLPROP-2-EN-1-YL)THIOUREA is unique due to the presence of the 2-methylprop-2-en-1-yl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3-(2-methylprop-2-enyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-10(2)8-13-12(15)14-9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDJJTKYPHBOGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385785 | |
Record name | Thiourea, N-(2-methyl-2-propenyl)-N'-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21018-39-3 | |
Record name | N-(2-Methyl-2-propen-1-yl)-N′-(phenylmethyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21018-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiourea, N-(2-methyl-2-propenyl)-N'-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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